molecular formula C16H17N3OS B383226 2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 379246-20-5

2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B383226
CAS No.: 379246-20-5
M. Wt: 299.4g/mol
InChI Key: DBXRYIQCYCUZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS No. 379246-20-5) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound's structure features a pyrrolidine ring fused with a thieno-pyrimidine moiety, contributing to its unique biological properties. The molecular formula is C₁₃H₁₅N₃OS, and its systematic name reflects its intricate arrangement of heteroatoms.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

Anticancer Activity

  • Mechanism of Action : The compound has been studied for its ability to inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and triggering cell cycle arrest.
  • Case Studies : In vitro studies have shown that the compound exhibits significant antiproliferative effects against breast and lung cancer cell lines. For instance, one study reported an IC50 value of 0.21 μM against HeLa cells, indicating potent activity in inducing apoptosis and inhibiting tubulin polymerization .

Anticonvulsant Properties

  • Pharmacological Evaluation : Preliminary studies suggest that this compound may possess anticonvulsant properties. It was evaluated alongside other derivatives in animal models to assess its efficacy in reducing seizure activity.
  • Comparative Analysis : In comparative studies with known anticonvulsants like phenobarbital and phenytoin, the compound showed promising results with lower effective doses (ED50 values ranging from 8.9 mg/kg to 13 mg/kg) in inducing anticonvulsant effects .

Neuroprotective Effects

  • Neuroprotection Mechanism : The compound has been observed to exert neuroprotective effects by modulating mitochondrial function and reducing oxidative stress within neuronal cells.
  • Research Findings : Studies indicated that treatment with the compound led to decreased mitochondrial damage and improved cell viability under oxidative stress conditions .

Detailed Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Activity TypeCell Line/ModelIC50/ED50 ValuesMechanism of ActionReference
AntiproliferativeHeLa Cells0.21 μMInduction of apoptosis via tubulin disruption
AnticonvulsantMice Models8.9 - 13 mg/kgCNS stimulation and muscle relaxation
NeuroprotectiveNeuronal Cell LinesNot specifiedReduction of oxidative stress

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties. Research indicates it may exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer-related pathways and enzymes. For instance, pyrimidine derivatives have shown promise as anticancer agents due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antimicrobial effects against various pathogens. This makes them candidates for developing new antibiotics or antifungal agents .

Neuropharmacology

The presence of the pyrrole moiety in the compound suggests potential applications in neuropharmacology:

  • Anticonvulsant Effects : Similar compounds have demonstrated anticonvulsant properties in animal models. The modulation of neurotransmitter systems by these compounds could lead to therapeutic options for epilepsy and other neurological disorders .

Anti-inflammatory Applications

Research indicates that compounds containing pyrimidine and thieno structures often exhibit anti-inflammatory properties:

  • Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them suitable for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Bulletin of the Chemical Society of Ethiopia explored the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives. The findings indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cancer progression .

Case Study 2: Antimicrobial Efficacy

Research conducted on thieno-pyrimidine derivatives showed that these compounds had notable antibacterial activity against Gram-positive bacteria. The study highlighted the potential for developing new therapeutic agents targeting bacterial infections resistant to conventional antibiotics.

Properties

IUPAC Name

5-methyl-4-pyrrol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11-17-15-14(12-7-3-2-4-8-13(12)21-15)16(20)19(11)18-9-5-6-10-18/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXRYIQCYCUZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.